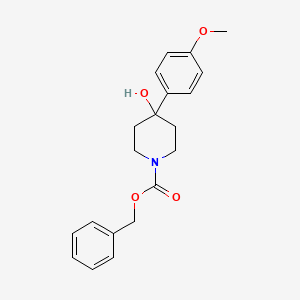
rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, trifluoroacetic acid, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate; trifluoroacetic acid: is a chemical compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, use of automated reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with applications in drug discovery and development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
- Evaluated for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate
Comparison:
- Structural Differences: The similar compounds have variations in their functional groups, such as methoxy or hydroxyl groups, which can influence their chemical properties and reactivity.
- Unique Properties: rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both amino and hydroxymethyl groups, which can impart distinct reactivity and potential applications.
- Applications: While similar compounds may have overlapping applications, the specific functional groups present in rac-tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate can make it more suitable for certain applications, such as in medicinal chemistry or material science.
Propriétés
Formule moléculaire |
C13H23F3N2O5 |
|---|---|
Poids moléculaire |
344.33 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H22N2O3.C2HF3O2/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14;3-2(4,5)1(6)7/h8-9,14H,4-7,12H2,1-3H3;(H,6,7)/t8-,9-;/m1./s1 |
Clé InChI |
XBRQUWCCDCTBLJ-VTLYIQCISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


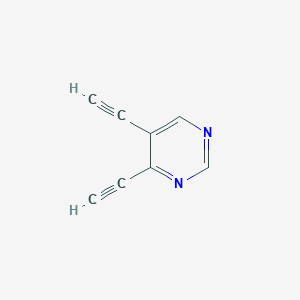
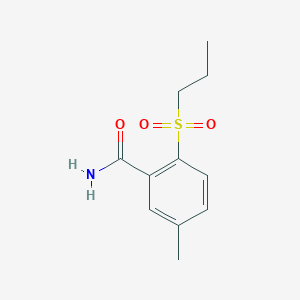
![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)
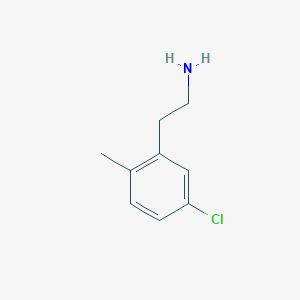
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
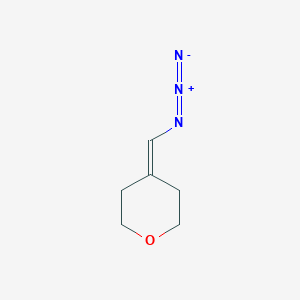
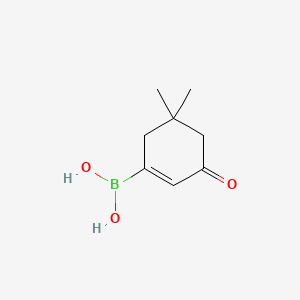
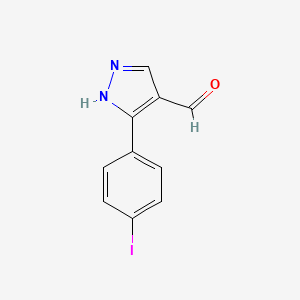
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
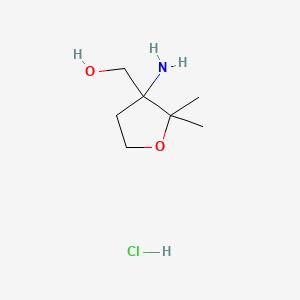
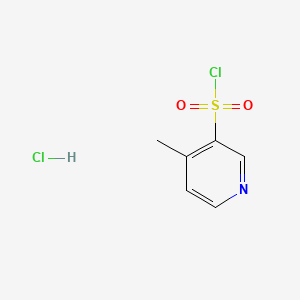
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
